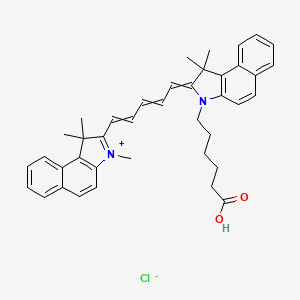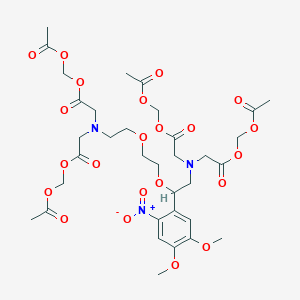
N-(azide-PEG4)-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(azide-PEG4)-3 is an amine-reactive compound that is widely used in various fields of scientific research. It is known for its ability to derivatize primary amines of proteins or amine-coated polymer surfaces, facilitating the ligation to phosphine-modified molecules. The compound features an azide group, which is highly reactive and can participate in a variety of chemical reactions, making it a versatile tool in chemical biology and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions usually involve mild temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of N-(azide-PEG4)-3 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography and crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-(azide-PEG4)-3 undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with terminal alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via copper-free click reactions.
Staudinger Ligation: The azide group reacts with phosphine-labeled molecules to form stable amide bonds.
Common Reagents and Conditions
Copper-Catalyzed Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions.
Copper-Free Reactions: Strained cyclooctynes such as dibenzocyclooctyne (DBCO) are used in copper-free click reactions.
Staudinger Ligation: Phosphine reagents are used to facilitate the Staudinger ligation.
Major Products Formed
The major products formed from these reactions are typically stable triazole linkages in the case of click chemistry reactions and stable amide bonds in the case of Staudinger ligation .
Scientific Research Applications
N-(azide-PEG4)-3 has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and materials through click chemistry and other bioorthogonal reactions
Biology: Employed in the labeling and modification of biomolecules such as proteins and nucleic acids for various biological studies
Medicine: Utilized in the development of drug delivery systems and diagnostic tools
Industry: Applied in the production of functionalized polymers and materials for various industrial applications
Mechanism of Action
The mechanism of action of N-(azide-PEG4)-3 involves the reactivity of the azide group, which can participate in various chemical reactions. The azide group reacts with terminal alkynes or strained cyclooctynes to form stable triazole linkages through click chemistry. In Staudinger ligation, the azide group reacts with phosphine-labeled molecules to form stable amide bonds. These reactions are highly specific and efficient, making this compound a valuable tool in chemical biology and materials science .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-NHS Ester: Similar in structure and reactivity, used for labeling and modification of biomolecules.
NHS-PEG4-Azide: Another similar compound with comparable applications in protein labeling and crosslinking.
Uniqueness
N-(azide-PEG4)-3 is unique due to its high reactivity and versatility in various chemical reactions. Its ability to participate in both click chemistry and Staudinger ligation makes it a valuable tool for a wide range of scientific applications. Additionally, its compatibility with various solvents and reaction conditions further enhances its utility in research and industrial settings .
Properties
Molecular Formula |
C39H54ClN5O7S |
|---|---|
Molecular Weight |
772.4 g/mol |
IUPAC Name |
2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium;chloride |
InChI |
InChI=1S/C39H54N5O7S.ClH/c1-39(2)33-11-7-8-12-34(33)43(18-21-47-26-29-50-28-25-46-20-17-41-42-40)37(39)15-5-4-6-16-38-44(35-13-9-10-14-36(35)52-38)19-22-48-27-30-51-32-31-49-24-23-45-3;/h4-16H,17-32H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
MHHLVWQRJSAVFX-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCOCCOCCOCCOC)CCOCCOCCOCCN=[N+]=[N-])C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(S)-hydroxy(phenyl)methyl]-2-N-methyl-4-N-[(1S,2S)-2-methylcyclopropyl]pyridine-2,4-dicarboxamide](/img/structure/B11931004.png)



![[1-[1-(4-Propan-2-ylcyclohexyl)piperidin-4-yl]indol-3-yl]methanamine](/img/structure/B11931021.png)
![(E)-but-2-enedioic acid;methyl (3R)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B11931024.png)

![ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate](/img/structure/B11931049.png)
![sodium;4-[2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B11931053.png)


![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate](/img/structure/B11931078.png)

![azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B11931089.png)
